Ethyl 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
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Overview
Description
Ethyl 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate is a chemical compound with a complex structure that includes a pyridine ring, an ester group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is known for its efficiency in producing highly functionalized heterocycles .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Biginelli reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure the reaction proceeds efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to a more simplified form.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives of the original compound.
Scientific Research Applications
Ethyl 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Ethyl 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use .
Comparison with Similar Compounds
Ethyl 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-methyl-6-oxo-2-phenyl-5,6-dihydropyridine-3-carboxylate: This compound has a similar structure but different substituents, which can affect its chemical properties and applications.
Ethyl 2-(4-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-(4-methoxyphenyl)-6-methylpyrimidine-5-carboxylate: This compound includes additional functional groups that may enhance its biological activity.
Properties
Molecular Formula |
C15H15NO4 |
---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
ethyl 6-(4-methoxyphenyl)-2-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C15H15NO4/c1-3-20-15(18)12-8-9-13(16-14(12)17)10-4-6-11(19-2)7-5-10/h4-9H,3H2,1-2H3,(H,16,17) |
InChI Key |
JFHBHIQOVYQHEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(NC1=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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